4-Hydroxypiperidine-2,2,6,6-d4
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Overview
Description
4-Hydroxypiperidine-2,2,6,6-d4 is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-2,2,6,6-d4 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The crude product is then purified through distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxypiperidine-2,2,6,6-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace the pathways of piperidine derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound finds applications in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-2,2,6,6-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in piperidine metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: The non-deuterated form of the compound.
4-Piperidinol: Another hydroxyl-substituted piperidine derivative.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features.
Uniqueness
4-Hydroxypiperidine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which confer distinct properties such as increased stability and altered reaction kinetics. These features make it particularly valuable in research applications where isotopic labeling is required .
Properties
IUPAC Name |
2,2,6,6-tetradeuteriopiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-KHORGVISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])O)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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